molecular formula C21H16ClN3O3S B4946561 5-[[1-[2-(4-Chlorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[[1-[2-(4-Chlorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4946561
M. Wt: 425.9 g/mol
InChI Key: NQOXNOFLWRNLGB-UHFFFAOYSA-N
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Description

5-[[1-[2-(4-Chlorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that features an indole core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the indole moiety, along with other functional groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 5-[[1-[2-(4-Chlorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of 2-(4-chlorophenoxy)ethylamine with indole-3-carboxaldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including cyclization and thiolation, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

5-[[1-[2-(4-Chlorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

    Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of cyclic derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[[1-[2-(4-Chlorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[1-[2-(4-Chlorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-[[1-[2-(4-Chlorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can be compared with other similar compounds, such as:

    Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core structure and exhibit similar biological activities.

    Phenoxyethyl derivatives: Compounds like 2-(4-chlorophenoxy)ethanol and 2-(4-chlorophenoxy)ethylamine have similar functional groups and chemical properties.

    Thiohydantoin derivatives: Compounds like 2-thiohydantoin and its derivatives share the thiohydantoin moiety and exhibit similar reactivity.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-[[1-[2-(4-chlorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c22-14-5-7-15(8-6-14)28-10-9-25-12-13(16-3-1-2-4-18(16)25)11-17-19(26)23-21(29)24-20(17)27/h1-8,11-12H,9-10H2,(H2,23,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOXNOFLWRNLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)Cl)C=C4C(=O)NC(=S)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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